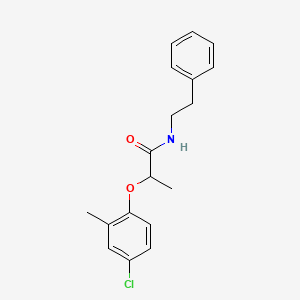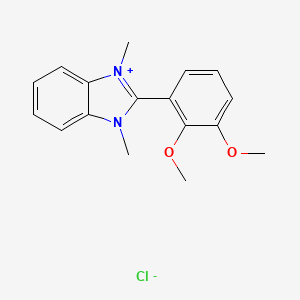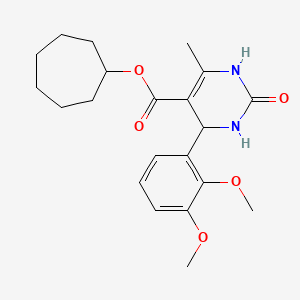![molecular formula C36H24Br2N4O2 B4956922 N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(4-bromobenzamide)](/img/structure/B4956922.png)
N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(4-bromobenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(4-bromobenzamide), commonly known as PDPB, is a synthetic compound that has attracted attention from the scientific community due to its potential as a pharmaceutical agent. PDPB belongs to the class of pyrimidine-based compounds and is synthesized by a multi-step process.
Mécanisme D'action
The mechanism of action of PDPB is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth. PDPB has also been shown to activate certain signaling pathways that can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
PDPB has been shown to have a range of biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. PDPB has also been shown to induce apoptosis in cancer cells and inhibit their growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PDPB in lab experiments is its potential as a pharmaceutical agent. PDPB has shown promise as an anti-cancer agent and has other potential therapeutic applications. However, one of the limitations of using PDPB is its complex synthesis process, which can make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for research on PDPB. One area of research could be to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Another area of research could be to develop more efficient synthesis methods for PDPB to make it more accessible for pharmaceutical applications. Additionally, further studies could be conducted to fully understand the mechanism of action of PDPB and its effects on different signaling pathways.
In conclusion, PDPB is a synthetic compound that has potential as a pharmaceutical agent due to its anti-cancer, anti-inflammatory, and anti-oxidant properties. While its complex synthesis process may be a limitation, further research on PDPB could lead to the development of new therapeutic agents for a range of diseases.
Méthodes De Synthèse
The synthesis of PDPB involves a multi-step process that includes the synthesis of key intermediates and their subsequent coupling. The first step involves the synthesis of 4-bromoaniline, which is then reacted with 4-bromo-1,2-phenylenediamine to form a key intermediate. This intermediate is then coupled with 6-phenyl-2,4-pyrimidinediamine to form PDPB.
Applications De Recherche Scientifique
PDPB has been the subject of several scientific studies due to its potential as a pharmaceutical agent. One of the main areas of research has been its use as an anti-cancer agent. Studies have shown that PDPB can inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. PDPB has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a range of diseases.
Propriétés
IUPAC Name |
4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24Br2N4O2/c37-28-14-6-26(7-15-28)35(43)39-30-18-10-24(11-19-30)33-22-32(23-4-2-1-3-5-23)41-34(42-33)25-12-20-31(21-13-25)40-36(44)27-8-16-29(38)17-9-27/h1-22H,(H,39,43)(H,40,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWNTRDZTZHMCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)NC(=O)C6=CC=C(C=C6)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24Br2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956845.png)
![4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine](/img/structure/B4956849.png)
![9-methyl-4-[3-(4-morpholinyl)propyl]-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4956853.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B4956855.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4956873.png)
![N-(2-ethoxyphenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4956879.png)
![2-iodo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B4956886.png)
![4-butyl-6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4956891.png)

![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-(1H-tetrazol-1-ylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4956904.png)

![diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate](/img/structure/B4956928.png)
![5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4956935.png)